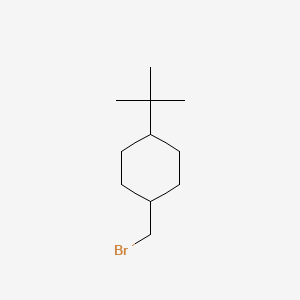

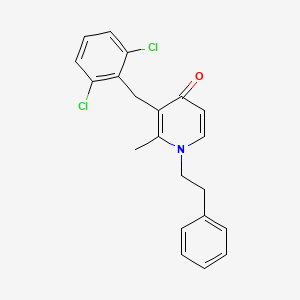

![molecular formula C19H15N5O B2567284 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1322026-52-7](/img/structure/B2567284.png)

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines involves several steps. For instance, the amino group at the 7-position on the 3H-1, 2, 3-triazolo [4, 5-d]pyrimidine ring can be converted into halogen atoms by treatment with isopentyl nitrite in halomethanes .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine gives the 7-lithio compound .Chemical Reactions Analysis

The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidines are diverse. For example, the halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine gives the 7-lithio compound . This lithio compound can react smoothly with electrophiles to give the corresponding 7-substituted compounds .科学的研究の応用

- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated for its potential as a template in designing new LSD1 inhibitors . LSD1 (lysine-specific demethylase 1) plays a crucial role in regulating lysine methylation. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignancies. Inhibiting LSD1 through RNA interference or small molecules may suppress cancer cell proliferation and migration. Therefore, exploring the anticancer effects of this compound is an active area of research.

- Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidines linked to 1,2,3-triazoles have shown promising inhibitory activity against the tyrosine kinase EGFR proteins. These derivatives were developed as potential anticancer agents against MCF-7 and A-549 cancer cells . Tyrosine kinases play essential roles in cell signaling and are often dysregulated in cancer. Investigating the specific interactions of this compound with EGFR proteins could lead to targeted therapies.

- The amino group at the 7-position on the 3H-1,2,3-triazolo[4,5-d]pyrimidine ring can be converted into halogen atoms by treatment with isopentyl nitrite in halomethanes. Additionally, halogen-metal exchange reactions have been explored using 7-halo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines and butyllithium. These reactions yield 7-substituted compounds, which could have diverse applications .

- The reaction of 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with butyllithium results in the formation of a ring fission product: 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile. Understanding the mechanism of this ring fission process and exploring the properties of the resulting compound could have implications in synthetic chemistry and drug design .

- The metabolic activity of living cells can be assessed using this compound. Researchers have evaluated its effects on cellular metabolism, potentially uncovering novel pathways or targets relevant to cellular health and disease .

- Alkaline hydrolysis of 7-halo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines leads to the formation of 5-methyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines and 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines. The anions generated from these compounds undergo aromatization to produce 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles. These reactions provide insights into the reactivity of the compound and its derivatives .

Anticancer Potential

Tyrosine Kinase Inhibition

Halogen-Metal Exchange Reactions

Ring Fission Products

Metabolic Activity Measurement

Aromatization and Anion Generation

作用機序

The mechanism of action of [1,2,3]triazolo[4,5-d]pyrimidines in cancer cells involves the induction of apoptosis, probably through the mitochondrial pathway. This is accompanied by a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

特性

IUPAC Name |

3-phenyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19-17-18(24(22-21-17)16-11-5-2-6-12-16)20-14-23(19)13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESVHONPPDCMCM-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567201.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)

![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)

![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)